Application: 4-Fluorobenzylamine Hydroiodide is used in the fabrication of textured perovskite/silicon tandem solar cells .
Method: A bulky organic molecule (4-fluorobenzylamine hydroiodide) is introduced as a perovskite additive. It retards the crystallization process of the perovskite film through hydrogen bond interaction between F− and FA+ and reduces (111) facet surface energy due to enhanced adsorption energy of the additive on the (111) facet .
Results: The additive facilitates the formation of large perovskite grains and (111) preferred orientation with a reduced trap-state density, thereby promoting charge carrier transportation, and enhancing device performance and stability. The perovskite/silicon tandem solar cells achieved a champion efficiency of 30.05% .
Application: 4-Fluorobenzylamine Hydroiodide is used in the synthesis of PET radiotracers .
Method: A novel synthesis of 4-[18F]fluorobenzylamine by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile is described .
Results: This approach could successfully be extended to borohydride exchange resin, enabling a viable option for use in automated syntheses .
Application: 4-Fluorobenzylamine Hydroiodide is used as a potassium channel blocking agent. It is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
Application: 4-Fluorobenzylamine Hydroiodide is used in the labeling of folic acid .
Method: It reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .
Results: This reaction results in 18F-labeled folate, which can be used in various biochemical applications .
Application: 4-Fluorobenzylamine Hydroiodide is used as a building block for the synthesis of 18F-labeled compounds .
Application: 4-Fluorobenzylamine Hydroiodide is used as a potassium channel blocking agent .
Application: 4-Fluorobenzylamine Hydroiodide is used in the development of lead-free organic-inorganic halide perovskite solar cells .
Application: 4-Fluorobenzylamine Hydroiodide is used in a novel synthesis method involving transition metal-assisted sodium borohydride reduction .
Method: This approach could successfully be extended to borohydride exchange resin, enabling a viable option for use in automated syntheses .
Application: 4-Fluorobenzylamine Hydroiodide is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
4-Fluorobenzylamine hydroiodide is a chemical compound with the formula CHFN·HI. It is a derivative of benzylamine where a fluorine atom is substituted at the para position of the benzene ring. This compound appears as a colorless to light yellow liquid and has a molecular weight of 125.14 g/mol. Its melting point is approximately 183 °C, and it is soluble in water, making it suitable for various chemical applications .
4-Fluorobenzylamine hydroiodide exhibits various biological activities. Notably, it has been identified as a potassium channel blocking agent, which may have implications in pharmacology and therapeutic applications. Its interactions with biological systems suggest potential uses in treating conditions related to ion channel dysfunctions .
The synthesis of 4-fluorobenzylamine hydroiodide can be achieved through several methods:
4-Fluorobenzylamine hydroiodide has several applications:
Studies have shown that 4-fluorobenzylamine hydroiodide interacts significantly with other compounds during its application in perovskite solar cells. It forms hydrogen bonds with organic cations, which helps modulate the crystallization process of perovskite films, thereby improving charge carrier transport and reducing defects within the films .
4-Fluorobenzylamine hydroiodide shares structural similarities with other fluorinated benzylamines. Below are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzylamine | CHN | Basic amine structure without fluorine |
| 2-Fluorobenzylamine | CHFN | Fluorine at ortho position |
| 3-Fluorobenzylamine | CHFN | Fluorine at meta position |
| 4-Chlorobenzylamine | CHClN | Chlorine substitution instead of fluorine |
| 4-Bromobenzylamine | CHBrN | Bromine substitution instead of fluorine |
These compounds are unique due to their specific substitution patterns on the benzene ring, which significantly influence their chemical reactivity and biological activity.